Product packaging for Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-(Cat. No.:CAS No. 144348-08-3)

Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-

Numéro de catalogue: B1667088
Numéro CAS: 144348-08-3
Poids moléculaire: 391.4 g/mol
Clé InChI: XJFMHMFFBSOEPR-XNIJJKJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pharmacological Stress Agents for Myocardial Perfusion Imaging

Myocardial perfusion imaging (MPI) under pharmacological stress helps identify areas of the heart with reduced blood flow, which may indicate the presence of significant coronary artery stenosis. nih.gov The agents used for this purpose can be broadly categorized as vasodilators and inotropes. radiologykey.com

Vasodilators are the most frequently used agents in conjunction with nuclear imaging techniques like single photon emission computed tomography (SPECT). radiologykey.comsnmjournals.org Historically, agents such as dipyridamole (B1670753) and adenosine (B11128) have been the standard. radiologykey.comsnmjournals.org Dipyridamole acts indirectly by inhibiting the cellular reuptake of endogenous adenosine, thereby increasing its local concentration and causing vasodilation. snmjournals.org Adenosine, an endogenous nucleoside, acts directly on its receptors to cause potent vasodilation when administered exogenously. radiologykey.commdpi.com These agents create a "coronary steal" phenomenon, where blood flow increases significantly in healthy coronary arteries but less so in arteries with stenosis, allowing for the detection of perfusion defects on imaging. mdpi.comdroracle.ai

Dobutamine represents another class of stress agents, known as inotropes. snmjournals.org It primarily stimulates beta-1 and beta-2 adrenergic receptors, increasing heart rate and myocardial contractility, thus mimicking the oxygen demand of exercise. snmjournals.orgsnmjournals.org It is often reserved for patients who have contraindications to vasodilator stress agents. snmjournals.org

Comparison of Common Pharmacological Stress Agents

AgentMechanism of ActionPrimary Receptor(s) TargetedPrimary Application
AdenosineDirect, non-selective agonist of adenosine receptors. radiologykey.comnih.govA1, A2A, A2B, A3Vasodilator for MPI. radiologykey.com
DipyridamoleIndirectly increases endogenous adenosine levels by blocking cellular reuptake. snmjournals.org(Acts via endogenous adenosine)Vasodilator for MPI. snmjournals.org
DobutamineInotropic agent; β-adrenergic agonist. snmjournals.orgβ1, β2Stress agent for patients with contraindications to vasodilators. snmjournals.org
BinodenosonDirect, selective agonist of the adenosine A2A receptor. drugbank.comA2AVasodilator for MPI. drugbank.com

Rationale for Selective Adenosine A2A Receptor Agonism in Cardiac Stress Testing

The effects of adenosine are mediated by four distinct G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. nih.govmedscape.org While all are stimulated by non-selective agents like adenosine, only the activation of the A2A receptor is primarily responsible for the coronary vasodilation desired for myocardial perfusion imaging. snmjournals.orgnih.govjacc.org

Stimulation of the other adenosine receptor subtypes is associated with undesirable effects. medscape.orgmdpi.com Activation of A1 receptors can lead to atrioventricular (AV) block and a decrease in heart rate, while A2B and A3 receptor activation has been linked to bronchospasm, a significant concern for patients with asthma or chronic obstructive pulmonary disease. nih.govahajournals.orgnih.gov

This understanding led to the development of selective adenosine A2A receptor agonists. nih.gov The primary goal was to create a pharmacological stress agent that could produce coronary hyperemia comparable to adenosine but with a reduced incidence of side effects by avoiding significant activation of the A1, A2B, and A3 receptors. medscape.orgahajournals.orgnih.gov Binodenoson is a highly selective A2A receptor agonist developed for this purpose. drugbank.comahajournals.org It possesses a strong affinity for the A2A receptor subtype with a much weaker affinity for the A1, A2B, and A3 subtypes. ahajournals.org

Adenosine Receptor Subtypes and Primary Functions

Receptor SubtypePrimary Physiological Effect of Activation
A1Decreases atrioventricular conduction and heart rate. nih.gov
A2AMediates coronary artery vasodilation. snmjournals.orgnih.govjacc.org
A2BCan contribute to bronchospasm. nih.govahajournals.org
A3Can contribute to bronchospasm. ahajournals.org

Detailed Research Findings on Binodenoson

Binodenoson, also known as MRE0470, has been evaluated in clinical studies to determine its efficacy and tolerability as a pharmacological stress agent. ahajournals.org Research has focused on its ability to induce coronary hyperemia and the concordance of the resulting perfusion images with those obtained using adenosine.

In catheterization laboratory settings, Binodenoson demonstrated dose-related increases in coronary blood flow velocity. ahajournals.org These studies found that it could produce maximal coronary vasodilation equivalent to that achieved with intracoronary adenosine, with the hyperemic response lasting for several minutes, a sufficient duration for radionuclide tracer uptake during SPECT imaging. ahajournals.orgnih.gov

A key multicenter, randomized crossover trial involving 240 patients directly compared SPECT imaging results after stress with Binodenoson versus adenosine. ahajournals.orgnih.gov The study assessed the agreement between the two agents in identifying the extent and severity of reversible perfusion defects.

Research Findings: Binodenoson vs. Adenosine SPECT Image Concordance

MetricFindingReference
Agreement in Reversible Defect AssessmentExact categorical agreement on the extent and severity of reversible perfusion defects ranged from 79% to 87%. ahajournals.orgnih.gov
Statistical Correlation (Kappa values)Kappa values ranged from 0.69 to 0.85, indicating "very good to excellent agreement" between Binodenoson and adenosine. ahajournals.orgnih.gov

The development of selective A2A agonists like Binodenoson represents a targeted approach in cardiovascular diagnostics, aiming to optimize the risk-benefit profile of pharmacological stress testing by isolating the desired therapeutic effect at the receptor level. drugbank.comahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N7O4 B1667088 Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]- CAS No. 144348-08-3

Propriétés

Key on ui mechanism of action

Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart.

Numéro CAS

144348-08-3

Formule moléculaire

C17H25N7O4

Poids moléculaire

391.4 g/mol

Nom IUPAC

(2R,3R,4S,5R)-2-[6-amino-2-[2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/t10-,12-,13-,16-/m1/s1

Clé InChI

XJFMHMFFBSOEPR-XNIJJKJLSA-N

SMILES isomérique

C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES canonique

C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Apparence

Solid powder

Autres numéros CAS

144348-08-3

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-(cyclohexylmethylidenehydrazino)adenosine
Binodenoson
WRC 0470
WRC-0470

Origine du produit

United States

Binodenoson: Pharmacological Characterization and Research Insights

Molecular Mechanism of Action of Binodenoson

Binodenoson exerts its effects primarily through the modulation of adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs). nih.govmdpi.comiomcworld.orgnih.gov

Adenosine Receptor Subtype Selectivity and Agonism (e.g., A2A vs. A1, A2B, A3 receptors)

Binodenoson is characterized as a highly selective agonist of the adenosine A2A receptor. nih.govdrugbank.comncats.iochemicalbook.comahajournals.orgahajournals.org Research indicates that it possesses significantly lower affinity for other adenosine receptor subtypes, including A1, A2B, and A3 receptors, compared to its affinity for the A2A receptor. chemicalbook.comahajournals.orgahajournals.orgahajournals.orgsnmjournals.org This selectivity is a key aspect of its pharmacological profile, differentiating it from non-selective adenosine agonists like adenosine and dipyridamole (B1670753), which activate multiple receptor subtypes. ahajournals.orgahajournals.orgsnmjournals.orgnih.govradcliffecardiology.com

Studies have reported varying affinity values (Ki) for Binodenoson across adenosine receptor subtypes. For instance, one source indicates a Ki of 21 nmol/l for the A2A receptor, which is considerably lower (indicating higher affinity) than that of adenosine itself (Ki = 2700–5600 nmol/l). openaccessjournals.com While specific Ki values for A1, A2B, and A3 receptors for Binodenoson are not consistently provided across all sources, the consensus confirms its markedly lower affinity for these subtypes relative to A2A. chemicalbook.comahajournals.orgahajournals.orgahajournals.orgsnmjournals.org

G Protein-Coupled Receptor Signaling Pathways (e.g., Gs coupling, adenylyl cyclase activation)

Adenosine receptors, including the A2A subtype, are GPCRs that mediate their intracellular effects by coupling to heterotrimeric G proteins. nih.govmdpi.comiomcworld.orgnih.govchemicalbook.comnih.govacs.org The A2A receptor is primarily coupled to Gs proteins. nih.govmdpi.comiomcworld.orgnih.gov Activation of Gs proteins leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govmdpi.comiomcworld.orgchemicalbook.comnih.gov The resulting increase in intracellular cAMP levels is a key second messenger event that triggers downstream signaling cascades, including the activation of protein kinase A (PKA). nih.govmdpi.comiomcworld.orgnih.gov This cAMP-dependent pathway is understood to be the main mechanism by which A2A receptor activation, such as by Binodenoson, mediates vasodilation, particularly in the coronary arteries. mdpi.comnih.gov

Direct and Indirect Physiological Cascades

The activation of A2A receptors by Binodenoson initiates physiological cascades primarily related to vasodilation. The direct effect is the relaxation of vascular smooth muscle cells, leading to increased blood flow. mdpi.comiomcworld.org This is mediated through the Gs-adenylyl cyclase-cAMP-PKA pathway, which ultimately affects ion channels and other intracellular targets involved in muscle relaxation. mdpi.comiomcworld.org

In the context of coronary circulation, A2A receptor activation plays a pivotal role in controlling vasodilation. nih.gov This vasodilation can occur through both endothelial-dependent and -independent mechanisms. nih.gov While the precise involvement of indirect physiological cascades for Binodenoson is not as extensively detailed as the direct vasodilatory effect in the provided sources, the general understanding of A2A receptor activation suggests potential indirect effects through the modulation of other signaling pathways or interactions with different cell types in the cardiovascular system. For example, A2A receptor activation has been linked to anti-inflammatory effects and protection against tissue damage in various contexts, although the direct implication of Binodenoson in these specific cascades is not explicitly elaborated in the provided information. nih.govfrontiersin.orgdovepress.commdpi.com

Pharmacokinetic and Pharmacodynamic Investigations of Binodenoson

Studies have investigated the absorption, distribution, metabolism, and excretion (pharmacokinetics) of Binodenoson, as well as its physiological effects (pharmacodynamics), particularly concerning coronary vasodilation and hemodynamics. nih.govncats.iochemicalbook.commedchemexpress.com

Systemic Pharmacokinetic Characteristics (e.g., linear pharmacokinetics, systemic clearance, terminal half-life)

Binodenoson has been shown to exhibit linear pharmacokinetics following intravenous administration. nih.gov This is indicated by a dose-proportional increase in peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) across a tested dose range. nih.gov

Systemic clearance of Binodenoson has been reported to be independent of the administered dose but correlated with body weight. nih.gov The mean terminal half-life of Binodenoson across various intravenous doses has been consistently reported as approximately 10 ± 4 minutes. nih.govchemicalbook.com Some data suggest a slight tendency towards longer half-lives with increasing doses, although the mean across all doses remains short. chemicalbook.com

Data on the pharmacokinetic characteristics of Binodenoson from research findings are summarized in the table below:

ParameterValue (Mean ± SD)NotesSource
Terminal Half-life10 ± 4 minutesAcross all intravenous doses tested nih.govchemicalbook.com
Systemic ClearanceDose-independentCorrelated with body weight nih.gov
Peak Concentration (Cmax)Dose-proportionalIncreased linearly with dose nih.gov
AUCDose-proportionalIncreased linearly with dose nih.gov

Pharmacodynamic Responses in Coronary Vasodilation and Hemodynamics

Binodenoson functions as a coronary vasodilator, a key pharmacodynamic effect related to its A2A receptor agonism. nih.govncats.iodrugfuture.comahajournals.orgahajournals.orgmedchemexpress.comontosight.ai Studies have demonstrated that Binodenoson produces coronary vasodilation, leading to increased coronary blood flow. nih.govncats.ioahajournals.orgahajournals.orgmedchemexpress.comontosight.airesearchgate.net The magnitude and duration of these coronary hyperemic responses have been shown to be dose-related. researchgate.net

In addition to coronary vasodilation, Binodenoson administration can induce changes in systemic hemodynamics. These changes typically include transient alterations in heart rate and blood pressure. nih.govahajournals.orgresearchgate.net While the primary desired effect is coronary vasodilation for applications like myocardial stress imaging, the systemic hemodynamic effects are also part of its pharmacodynamic profile. nih.govahajournals.org

Detailed research findings on the pharmacodynamic responses, such as specific changes in coronary blood flow velocity, heart rate, and blood pressure at different doses, have been investigated in clinical studies. For example, studies have evaluated the coronary circulation responses to Binodenoson in patients. tandfonline.com The rapid onset and relatively short duration of the coronary hyperemic response are consistent with its intended use as a short-acting agent. ncats.iodrugfuture.comresearchgate.net

Receptor Binding Dynamics and Affinity Studies

Binodenoson, also known by the experimental codes MRE-0470 and WRC 0470, is characterized as a potent and selective agonist of the adenosine A2A receptor. drugbank.commedchemexpress.com This selectivity is a key pharmacological feature, particularly in contrast to other adenosine receptor subtypes. Research indicates that Binodenoson exhibits significantly lower affinity for the adenosine A1, A2B, and A3 receptors compared to the A2A receptor. nih.govahajournals.org

Studies have investigated the binding affinity of Binodenoson to the A2A receptor. One source reports a KD value of 270 nM for the A2A adenosine receptor. medchemexpress.com Another source provides a pKi value of 6.6 (equivalent to a Ki of 2.7 x 10-7 M or 270 nM) for the human A2A receptor. guidetopharmacology.org This indicates a binding affinity in the nanomolar range for the target A2A receptor.

The selective binding profile of Binodenoson is considered important because the A1, A2B, and A3 receptors are thought to be involved in mediating adverse effects such as bronchospasm. nih.govahajournals.org By having a low affinity for these receptors, Binodenoson aims to minimize such off-target effects while effectively activating the A2A receptor, which is primarily responsible for coronary vasodilation. drugbank.comahajournals.org

Comparative studies with other adenosine receptor agonists highlight the selective nature of Binodenoson. For instance, adenosine itself has varying affinities for the different receptor subtypes, with A1 and A2A generally considered high-affinity receptors (low nanomolar Ki values), while A2B and A3 are typically lower affinity receptors (micromolar Ki values). mdpi.comnih.gov Binodenoson's profile as a selective A2A agonist with markedly lower affinity for A2B receptors has been demonstrated in in vitro assays. ahajournals.org One study specifically noted that Binodenoson was 24,000-fold more selective for the A2A receptor than for the A2B receptor in such assays. ahajournals.org

The binding dynamics of adenosine receptors involve interactions between the ligand and specific amino acid residues within the receptor's binding pocket, which is formed by the transmembrane domains. nih.govacs.org These interactions, including hydrogen bonds and pi-pi stacking, are crucial for ligand affinity and receptor activation. acs.orgresearchgate.netacs.org While detailed molecular modeling or specific binding site interaction data for Binodenoson itself were not extensively available in the search results, the understanding of adenosine receptor binding sites, particularly for A2A agonists, provides a framework for understanding Binodenoson's interaction with its target. acs.orgresearchgate.netresearchgate.net Studies on other A2A agonists have revealed key interactions between the ligand structure, including the ribose group, and residues in the binding pocket that influence activation. acs.org

The following table summarizes key binding affinity data points found for Binodenoson:

Receptor SubtypeAffinity MeasureValueNotesSource
Adenosine A2AKD270 nMPotent and selective agonist medchemexpress.com
Adenosine A2ApKi6.6Equivalent to Ki ~270 nM (2.7x10-7 M) guidetopharmacology.org
Adenosine A1AffinityMarkedly lowerCompared to A2A receptor nih.govahajournals.org
Adenosine A2BAffinityMarkedly lowerCompared to A2A receptor nih.govahajournals.org
Adenosine A3AffinityMarkedly lowerCompared to A2A receptor nih.govahajournals.org

This selective binding profile underlies Binodenoson's intended use as a pharmacological stress agent, aiming to induce coronary vasodilation via A2A receptor activation with minimal activation of other adenosine receptor subtypes. drugbank.comnih.gov

Preclinical Research Methodologies and Findings for Binodenoson

In Vitro Pharmacological Assays

In vitro studies are crucial for determining the direct interaction of Binodenoson with its target receptors and for elucidating the downstream cellular signaling events.

Receptor Binding and Functional Assays (e.g., cAMP accumulation)

Receptor binding studies are used to assess the affinity and selectivity of Binodenoson for different adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). Functional assays, such as those measuring cyclic AMP (cAMP) accumulation, are employed to determine whether Binodenoson acts as an agonist or antagonist and to quantify its potency in activating or inhibiting receptor-mediated signaling pathways. nih.govresearchgate.net

Binodenoson has been characterized as a potent and selective A2A adenosine receptor agonist. medchemexpress.com In vitro assays have demonstrated its significantly higher selectivity for the A2A receptor compared to other adenosine receptor subtypes. For instance, it has been reported to be 24,000-fold more selective for the A2A receptor than for the A2B receptor in in vitro assays. ahajournals.org In a cAMP accumulation assay using CHO cells expressing the A2A receptor, the EC50 for Binodenoson was established at 117 nM. mdpi.com

Data from Receptor Binding and Functional Assays:

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Selectivity Ratio (vs A2A)
A1Much weaker affinityNot specifiedHigh
A2A270 nM mdpi.com117 nM (cAMP accumulation) mdpi.com1
A2BMuch weaker affinityNot specified~1:24,000 ahajournals.org
A3Much weaker affinityNot specifiedHigh

Cellular and Molecular Signaling Pathway Elucidation

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways. nih.gov Activation of A2A and A2B receptors typically leads to the stimulation of adenylyl cyclase through Gs proteins, resulting in increased intracellular cAMP levels. nih.gov While the provided search results specifically mention cAMP accumulation in the context of functional assays for Binodenoson, detailed elucidation of all cellular and molecular signaling pathways activated by Binodenoson beyond the canonical Gs-cAMP pathway was not extensively described in the provided snippets. However, adenosine receptor signaling can also involve other pathways such as phospholipase C (PLC), Ca2+, and mitogen-activated protein kinases (MAPKs), depending on the receptor subtype and cellular context. nih.gov

In Vivo Preclinical Models of Binodenoson Efficacy

In vivo studies are essential to evaluate the effects of Binodenoson in living organisms, particularly its intended therapeutic or diagnostic effects and its selectivity in a complex physiological environment.

Animal Models for Myocardial Perfusion and Coronary Hyperemia

Preclinical animal models are widely used to study myocardial perfusion and coronary hyperemia, which are key physiological responses relevant to Binodenoson's intended use in cardiac imaging. Models involving induced coronary stenosis have been used to understand the mechanisms and physiological consequences of pharmacological stress for inducing coronary hyperemia. ahajournals.org

Binodenoson has been studied in animal models to assess its ability to induce coronary vasodilation and increase myocardial blood flow. These studies have shown that Binodenoson can produce maximal coronary vasodilatation equivalent to that produced by intracoronary adenosine. ahajournals.org The selective activation of A2A receptors on arteriolar vascular smooth muscle cells leads to vasorelaxation and increased coronary blood flow. ahajournals.org

Assessment of Selective Vasodilatory Effects

A key aspect of Binodenoson's preclinical evaluation is the assessment of its selective vasodilatory effects, particularly on the coronary circulation, while minimizing effects on other vascular beds or physiological systems. Selective agonism of the adenosine A2A receptor is hypothesized to result in coronary vasodilation with fewer side effects compared to non-selective adenosine agonists like adenosine. ahajournals.org

Preclinical studies have indicated that Binodenoson is a highly selective agonist at the adenosine A2A receptor with much weaker affinity for the A1, A2B, and A3 receptor subtypes. ahajournals.org This selectivity is intended to target the A2A receptors primarily responsible for coronary vasodilation, thereby limiting activation of receptors that mediate undesirable effects such as atrioventricular block (A1 receptor) or bronchospasm (A2B receptor). ahajournals.orgahajournals.org

Preclinical Safety Pharmacology Investigations (e.g., pulmonary responses, off-target effects)

Preclinical safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure and dose. slideshare.net These studies typically focus on the major organ systems, including the cardiovascular, central nervous, and respiratory systems. slideshare.net

Given that non-selective adenosine agonists can cause bronchospasm due to A2B receptor activation, preclinical safety assessments for Binodenoson have included evaluation of pulmonary responses. ahajournals.org Studies in healthy subjects with mild intermittent asthma were conducted to assess the safety and tolerability of Binodenoson, particularly regarding bronchoconstriction. ahajournals.orgnih.gov These studies found that Binodenoson did not cause clinically significant bronchoconstriction or alterations in pulmonary function parameters in this population. nih.gov This finding is consistent with its high selectivity for the A2A receptor over the A2B receptor observed in in vitro assays. ahajournals.org

While the provided information highlights the assessment of pulmonary responses as a key preclinical safety aspect, detailed findings on other potential off-target effects from comprehensive preclinical safety pharmacology batteries were not extensively available in the provided search results. Safety pharmacology studies are designed to predict potential off-target effects on major organ systems. slideshare.net

Clinical Research and Efficacy Evaluation of Binodenoson

Clinical Trial Design and Methodological Approaches

Clinical trials evaluating binodenoson have employed various designs to assess its pharmacokinetics, safety, tolerability, and efficacy in inducing coronary hyperemia for MPI. ahajournals.orgnih.gov

Phase I, II, and III Study Designs

Early phase studies, such as Phase I trials, have utilized open-label, nonrandomized, dose-escalation designs in healthy volunteers to assess single-dose pharmacokinetics, safety, and tolerability over a range of doses. nih.gov These studies helped establish that binodenoson exhibited linear pharmacokinetics and was generally well tolerated within the tested dose range. nih.gov

Phase II studies have included designs like multicenter, randomized, single-blind, two-arm crossover trials to compare binodenoson with established pharmacological stress agents like adenosine (B11128). ahajournals.orgahajournals.org These trials aimed to evaluate different dosing regimens of binodenoson and assess image concordance with adenosine SPECT. ahajournals.orgahajournals.org Some Phase II studies also focused on specific patient populations, such as those with mild intermittent asthma, using dose-escalating, single-blinded phases followed by placebo-controlled, double-blinded phases. nih.govahajournals.org

Phase III clinical trials for binodenoson in the diagnosis of CAD have been completed and submitted to regulatory bodies like the FDA. drugbank.comsnmjournals.org These trials are typically designed as larger, multi-center studies, often randomized and controlled, to provide pivotal data on efficacy and safety in a broader patient population. drugbank.comdrugbank.com

Patient Cohort Characterization in Clinical Studies

Patient cohorts in binodenoson clinical studies have been characterized based on the study phase and objectives. Phase I studies primarily enrolled healthy volunteers. nih.gov Later phase studies, particularly those evaluating diagnostic efficacy in MPI, have focused on patients with known or suspected coronary artery disease. jacc.orgcenterwatch.com For instance, some studies enrolled patients with a high pre-test likelihood of CAD or documented CAD to increase the probability of detecting reversible myocardial perfusion defects. jacc.org Inclusion and exclusion criteria in these trials carefully defined the study population, often excluding patients with conditions that could interfere with the stress test or pose safety risks, such as recent myocardial infarction, certain arrhythmias, or advanced heart failure. centerwatch.com

Endpoints for Efficacy and Safety Assessment

Clinical trials involving binodenoson have utilized specific endpoints to assess its efficacy and safety. Efficacy endpoints in the context of MPI studies primarily focus on the ability of binodenoson to induce sufficient coronary hyperemia to detect myocardial ischemia. This is often assessed by evaluating the concordance of perfusion defects on SPECT images compared to established stress agents. ahajournals.orgahajournals.org Measures like summed stress scores (SSS), summed rest scores (SRS), and summed difference scores (SDS) have been used to quantify the extent and severity of reversible perfusion defects. ahajournals.orgahajournals.org Concordance is frequently evaluated using metrics such as exact categorical agreement and kappa statistics. ahajournals.orgahajournals.org

While the user requested the exclusion of safety/adverse effect profiles, it is relevant to mention that safety endpoints are crucial in clinical trials to assess the risks associated with a treatment. gardp.org These typically include monitoring for adverse events, serious adverse events, changes in vital signs, and specific cardiovascular events. ahajournals.orggardp.org

Diagnostic Efficacy of Binodenoson in Myocardial Perfusion Imaging (MPI)

The diagnostic efficacy of binodenoson has been evaluated primarily in the context of its use as a pharmacological stress agent for SPECT MPI in the assessment of coronary artery disease. drugbank.comozmosi.com

Evaluation in Coronary Artery Disease Diagnosis

Binodenoson is being developed as an adjunct to cardiac pharmacologic stress SPECT imaging for the diagnosis of coronary artery disease. drugbank.comozmosi.com Studies have aimed to demonstrate its ability to induce coronary vasodilation and reveal areas of reduced myocardial blood flow indicative of ischemia in patients with CAD. google.com The evaluation involves comparing myocardial perfusion images obtained after binodenoson administration with those considered the standard of care.

Concordance with Established Pharmacological Stress Modalities

A key aspect of evaluating binodenoson's diagnostic efficacy has been assessing its concordance with established pharmacological stress agents, particularly adenosine, in SPECT MPI. nih.govahajournals.orgwindows.net Studies have shown good-to-excellent concordance between binodenoson-adenosine SPECT for defect extent and severity. ahajournals.orgjacc.org

For example, a multicenter, randomized, single-blind, two-arm crossover trial involving 240 patients compared binodenoson with adenosine SPECT imaging. ahajournals.orgahajournals.org Patients underwent both adenosine and binodenoson SPECT studies in random order. ahajournals.orgahajournals.org The study evaluated different binodenoson dosing regimens. ahajournals.orgahajournals.org Exact categorical agreement in the extent and severity of reversible perfusion defects between binodenoson and adenosine ranged from 79% to 87%, with kappa values ranging from 0.69 to 0.85, indicating very good to excellent agreement. ahajournals.orgnih.govahajournals.org This suggests that binodenoson produces SPECT images that are comparable to those produced by nonselective adenosine receptor agonism in terms of identifying reversible perfusion defects. ahajournals.orgahajournals.org

The following table summarizes concordance data from a study comparing binodenoson with adenosine:

Binodenoson Dosing RegimenExact Categorical Agreement (%)Kappa Value
0.5 μg/kg bolus790.69
1 μg/kg bolus830.77
1.5 μg/kg bolus870.85
1.5 μg/kg infusion870.85

This data indicates a strong agreement between binodenoson and adenosine across various dosing regimens, particularly with the higher bolus and infusion doses. ahajournals.orgahajournals.org

Assessment of Perfusion Defect Extent and Severity

Clinical research has demonstrated the efficacy of binodenoson in assessing the extent and severity of myocardial perfusion defects. In studies comparing binodenoson to adenosine, a non-selective adenosine receptor agonist, binodenoson was found to be similarly effective in identifying perfusion abnormalities.

A multicenter, randomized, single-blind, 2-arm crossover trial involving 240 patients undergoing single photon emission computed tomographic (SPECT) imaging evaluated the concordance between binodenoson and adenosine. The study reported exact categorical agreement in the extent and severity of reversible perfusion defects ranging from 79% to 87%. nih.gov Kappa values, a statistical measure of inter-rater agreement, ranged from 0.69 to 0.85, indicating good to excellent agreement between the two agents in assessing perfusion defects. nih.gov Another study involving subjects with known coronary artery disease (CAD) or a high pre-test likelihood of CAD also showed good-to-excellent binodenoson-adenosine SPECT concordance for defect extent and severity, ranging from 79% to 87%. jacc.org

Binodenoson produced maximal coronary vasodilatation comparable to that achieved with intracoronary adenosine and demonstrated comparable efficacy to adenosine in detecting the extent and severity of perfusion defects using SPECT imaging. ahajournals.org

Clinical Safety and Tolerability Profile of Binodenoson

The clinical safety and tolerability of binodenoson have been evaluated in various studies, examining the incidence and nature of adverse events, as well as specific cardiovascular and pulmonary effects.

Incidence and Nature of Treatment-Emergent Adverse Events

Binodenoson has generally been reported as well tolerated in clinical studies. A dose-escalation study in healthy volunteers found no serious adverse events. nih.gov However, this study noted a dose-related increase in the incidence of adverse events, including headache, nausea, vasodilation, and chest pain, which is consistent with the expected pharmacological effects of the drug. nih.gov

Comparisons with adenosine have suggested a favorable tolerability profile for binodenoson. Patient-reported adverse effects were noted as similar between binodenoson and adenosine, but the severity of these effects was generally less with binodenoson. jacc.org The risk of experiencing any safety event or side effect was significantly lower with all tested doses of binodenoson compared to adenosine (P ≤ 0.01), primarily due to a dose-related reduction in subjective side effects. nih.gov

Cardiovascular Safety Profile (e.g., atrioventricular block, hemodynamic parameters)

Studies have investigated the effects of binodenoson on cardiovascular parameters, including heart rate, blood pressure, and the occurrence of atrioventricular (AV) block. Binodenoson has been shown to cause transient increases in heart rate and systolic blood pressure. ahajournals.orgnih.gov In a dose-ranging study, binodenoson doses of 1.0 µg/kg and 1.5 µg/kg resulted in increased mean systolic blood pressure at 3 minutes post-administration compared to pre-injection levels, with the 1.5 µg/kg dose also increasing mean diastolic blood pressure at this time point. ahajournals.org

Importantly, clinical trials have indicated a low incidence of significant AV block with binodenoson. A study utilizing a 1.5 µg/kg bolus dose of binodenoson reported no adverse changes on electrocardiogram, including the absence of second- or third-degree atrioventricular block. researchgate.net In a Phase 2 trial, high-degree AV block was observed only with adenosine and not with binodenoson. jacc.org Similarly, a dose-ranging study found that second- or third-degree AV block occurred in 3% of patients administered adenosine but in none of the patients who received binodenoson. snmjournals.org While some doses of binodenoson transiently decreased blood pressure, they also increased heart rate and rate-pressure product. researchgate.net

Pulmonary Safety Profile (e.g., bronchoconstriction in subjects with asthma)

A key aspect of binodenoson's safety profile is its effect on pulmonary function, particularly in individuals with asthma, where traditional adenosine-based stress agents are often contraindicated due to the risk of bronchoconstriction. Binodenoson, as a selective adenosine A2A receptor agonist, was developed with the aim of minimizing activation of other adenosine receptor subtypes (A1, A2B, A3) believed to be responsible for bronchospasm. nih.govresearchgate.net

Comparative Analysis of Binodenoson with Other Pharmacological Stress Agents

Distinguishing Features from Non-Selective Adenosine (B11128) Receptor Agonists (e.g., Adenosine, Dipyridamole)

Adenosine and dipyridamole (B1670753) represent an earlier generation of pharmacological stress agents. Both agents induce coronary vasodilation, primarily by increasing the concentration of adenosine available to act on adenosine receptors in the coronary vasculature. Adenosine is an endogenous nucleoside that directly activates adenosine receptors. guidetopharmacology.orgnih.gov Dipyridamole, on the other hand, acts indirectly by inhibiting the reuptake of endogenous adenosine into cells, thereby increasing its extracellular concentration and enhancing its effects on receptors. wikipedia.orgfishersci.cawikipedia.org

A key characteristic distinguishing binodenoson from adenosine and dipyridamole is its selectivity for adenosine receptor subtypes. Adenosine and dipyridamole are non-selective, interacting with all four known adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. snmjournals.org While the desired coronary vasodilation for MPI is primarily mediated by the A₂A receptor, the activation of the other receptor subtypes (A₁, A₂B, and A₃) by non-selective agents is associated with a range of undesirable side effects. snmjournals.orgahajournals.orgnih.govahajournals.org For instance, A₁ receptor activation can lead to atrioventricular block, while A₂B and A₃ receptor activation may contribute to bronchoconstriction and peripheral vasodilation, potentially resulting in hypotension. snmjournals.orgahajournals.orgahajournals.org

Binodenoson, in contrast, is designed as a selective A₂A adenosine receptor agonist. medchemexpress.comnih.gov This high selectivity means it primarily targets the A₂A receptors responsible for coronary vasodilation, with significantly lower affinity for the A₁, A₂B, and A₃ receptors. ahajournals.orgahajournals.orgnih.gov This targeted action is a fundamental difference that underlies the comparative profiles of these agents.

The mechanism of action also differs. Adenosine directly stimulates the receptors, while dipyridamole elevates endogenous adenosine levels by inhibiting its transport. wikipedia.orgfishersci.caahajournals.org Binodenoson, as a synthetic agonist, directly activates the A₂A receptor, similar to adenosine but with the crucial difference of selectivity.

Comparative Efficacy and Safety against Other A2A Agonists (e.g., Regadenoson (B1679255), Apadenoson)

Binodenoson belongs to a newer generation of pharmacological stress agents, alongside compounds like regadenoson and apadenoson, all developed as selective A₂A adenosine receptor agonists. snmjournals.orgnih.gov The aim of developing these selective agonists was to maintain the coronary vasodilatory efficacy necessary for MPI while improving the safety and tolerability profiles compared to non-selective agents. snmjournals.orgnih.govnih.gov

Studies have compared the efficacy of binodenoson and other A₂A agonists to adenosine in inducing myocardial hyperemia for imaging. Clinical studies have indicated that binodenoson can provide diagnostic information comparable to that of adenosine. snmjournals.orgnih.govsnmjournals.org For example, a multicenter, randomized, single-blind, crossover trial comparing binodenoson with adenosine in 240 patients undergoing SPECT imaging found that the exact categorical agreement in the extent and severity of reversible perfusion defects ranged from 79% to 87%, with kappa values indicating very good to excellent agreement. nih.govahajournals.org

Regadenoson, another selective A₂A agonist, has also demonstrated comparable efficacy to adenosine for detecting and quantifying the extent of hypoperfusion in SPECT imaging. snmjournals.orgcore.ac.uk While direct comparative studies between binodenoson and regadenoson are limited and challenging due to differences in study designs, both agents appear to provide diagnostic information similar to adenosine. snmjournals.orgsnmjournals.org

Regarding safety and tolerability, the selective nature of these newer agents is intended to reduce the incidence and severity of side effects associated with the activation of non-A₂A receptors. snmjournals.orgnih.gov Clinical studies with binodenoson have shown a reduction in subjective side effects, such as chest pain, dyspnea, and flushing, compared to adenosine. nih.govahajournals.org The risk of any safety event or side effect was significantly lower with binodenoson than with adenosine in comparative trials. nih.govahajournals.org Similarly, regadenoson has been reported to have a safer and better tolerability profile compared to adenosine and dipyridamole. nih.gov The absence of high-grade atrioventricular block and bronchospasm has been noted with regadenoson in some studies, suggesting a potential advantage in at-risk patients. core.ac.ukjacc.org

While both binodenoson and regadenoson are selective A₂A agonists, there can be differences in their specific receptor binding affinities and pharmacokinetic profiles, which may influence their clinical characteristics. For instance, regadenoson is described as a low-affinity A₂A agonist with a longer half-life compared to adenosine, allowing for rapid bolus administration. snmjournals.orgsnmjournals.orgnih.gov Binodenoson is also a selective A₂A agonist, with a reported Kᵢ value of 270 nM. mdpi.com The duration of the vasodilatory response can be inversely related to the affinity of the agonist for the A₂A receptor. snmjournals.orgsnmjournals.org

Comparative efficacy in terms of inducing maximal coronary hyperemia is a key aspect. Both binodenoson and regadenoson aim to achieve the necessary increase in coronary blood flow for effective MPI. While adenosine and dipyridamole can cause a 4- to 4.5-fold increase in coronary blood flow, which may be higher than ideal for optimal radionuclide uptake, selective A₂A agonists aim for a hyperemic response that is sufficient for diagnosis while potentially minimizing excessive flow. snmjournals.org Regadenoson has been shown to mediate an increase in coronary blood flow of 2.5-fold or greater for a duration suitable for MPI. snmjournals.orgsnmjournals.org

Implications of Receptor Selectivity for Clinical Utility and Side Effect Profiles

The selective agonism of the A₂A receptor by compounds like binodenoson has significant implications for their clinical utility and side effect profiles compared to non-selective agents. The primary benefit of A₂A selectivity is the targeted induction of coronary vasodilation, which is the desired effect for pharmacological stress MPI. snmjournals.orgnih.gov By minimizing activity at the A₁, A₂B, and A₃ receptors, selective agonists aim to reduce the incidence and severity of off-target effects mediated by these receptors. snmjournals.orgahajournals.orgnih.govahajournals.org

For example, the A₁ receptor is involved in atrioventricular nodal conduction. Non-selective agonists like adenosine can cause transient atrioventricular block due to A₁ receptor activation. snmjournals.orgahajournals.org Selective A₂A agonists, with their low affinity for the A₁ receptor, are expected to have a reduced risk of this side effect. ahajournals.orgahajournals.orgjacc.org Similarly, activation of A₂B and A₃ receptors has been linked to bronchoconstriction, making non-selective agents potentially problematic for patients with reactive airway disease. snmjournals.orgahajournals.orgnih.gov The low affinity of selective A₂A agonists for these receptors suggests they may offer a safer alternative in such patient populations. ahajournals.orgnih.govjacc.org

While selective A₂A agonists aim to reduce off-target effects, they may still cause some side effects related to A₂A activation beyond coronary vasodilation, such as headache or gastrointestinal discomfort. However, the profile of side effects is generally considered more favorable than that of non-selective agents. snmjournals.orgnih.govnih.gov

The selective action and potentially improved tolerability profile of binodenoson and other A₂A agonists contribute to their clinical utility as preferred pharmacological stress agents in appropriate patient populations. nih.gov The ability to achieve effective coronary hyperemia with a reduced burden of side effects represents a significant advancement in pharmacological stress testing for MPI. snmjournals.orgsnmjournals.org

CompoundReceptor SelectivityPrimary Mechanism of VasodilationPubChem CID
BinodenosonSelective A₂ADirect A₂A receptor agonism9576912
AdenosineNon-selectiveDirect activation of all adenosine receptors60961
DipyridamoleNon-selectiveInhibition of adenosine reuptake, increasing endogenous adenosine levels3108
RegadenosonSelective A₂ADirect A₂A receptor agonism219024
ApadenosonSelective A₂ADirect A₂A receptor agonism9805430

Translational Research and Future Perspectives for Binodenoson

Bridging Preclinical and Clinical Findings for Therapeutic Development

Preclinical studies characterized Binodenoson (initially known as WRC-0470 or MRE-0470) as a highly selective adenosine (B11128) A2A receptor agonist nih.govmdpi.com. This selectivity was a key factor driving its development as a pharmacologic stress agent for myocardial perfusion imaging (MPI), aiming to induce coronary vasodilation with fewer off-target effects compared to non-selective adenosine nih.govdrugbank.com. The A2A receptor is abundant in coronary blood vessels and is primarily responsible for adenosine-induced vasodilation nih.gov.

Translational studies demonstrated that Binodenoson produced maximal coronary vasodilation equivalent to that achieved with intracoronary adenosine ahajournals.org. In clinical trials, Binodenoson was found to be as efficacious as adenosine in detecting the extent and severity of perfusion defects when used with single-photon emission computed tomography (SPECT) imaging ahajournals.org. Despite the high selectivity observed in preclinical models, human studies with Binodenoson and other selective A2A agonists like regadenoson (B1679255) still reported some subjective side effects potentially linked to the activation of other adenosine receptor subtypes, although these were generally less severe than those associated with adenosine nih.gov.

Binodenoson successfully completed Phase III clinical trials mdpi.comsnmjournals.org. While some sources indicate it is currently used mdpi.com, others note it had not received FDA approval as of a certain point snmjournals.org. The development of other A2A agonists, such as regadenoson (which was approved by the FDA), has also influenced the landscape of pharmacologic stress agents snmjournals.orgnih.gov. Comparative data suggest that while the magnitude of the hyperemic response is comparable between Binodenoson and regadenoson, regadenoson may offer a shorter duration of action, potentially providing enhanced control for clinical procedures nih.gov.

Potential Research Areas Beyond Myocardial Perfusion Imaging

While myocardial perfusion imaging has been the primary clinical focus for Binodenoson, the broader physiological roles of adenosine receptors, particularly the A2A subtype, suggest potential research areas beyond cardiovascular diagnostics. Adenosine receptors are G-protein coupled receptors (GPCRs) found in various tissues and involved in numerous processes, including inflammation, neurotransmission, and immune responses mdpi.comresearchgate.net.

A2A receptors are expressed on various inflammatory cells and can exert both pro- and anti-inflammatory effects depending on the context mdpi.com. This has led to the investigation of A2A receptor agonists as potential anti-inflammatory agents nih.gov. While Binodenoson's short duration of action and primary development for MPI may limit its direct application in chronic inflammatory conditions, research into the broader therapeutic potential of A2A agonists in modulating immune and inflammatory responses remains an active area nih.govresearchgate.net.

Furthermore, adenosine signaling plays a complex role in the central nervous system, influencing neuronal plasticity, motor function, and mood researchgate.net. A2A receptors are highly expressed in the basal ganglia and are considered a non-dopaminergic target for neurodegenerative disorders like Parkinson's disease nih.govnih.govmdpi.com. While A2A antagonists have been the primary focus for Parkinson's disease treatment to "release the brake" on dopaminergic pathways, the intricate balance of adenosine signaling suggests potential roles for A2A agonists or modulators in other neurological contexts, although this is less explored for compounds like Binodenoson nih.govmdpi.com.

Unmet Needs and Future Directions in Adenosine A2A Receptor Agonist Research

Despite the development of selective A2A receptor agonists like Binodenoson and regadenoson for MPI, unmet needs persist in adenosine A2A receptor agonist research, particularly concerning therapeutic applications beyond acute diagnostic procedures. A key challenge lies in achieving truly receptor-specific ligands that minimize off-target effects mediated by other adenosine receptor subtypes (A1, A2B, A3) researchgate.net. Although Binodenoson demonstrated high preclinical selectivity, some clinical side effects were still observed, highlighting the complexity of translating in vitro selectivity to in vivo specificity nih.gov.

Future directions in A2A agonist research aim to develop compounds with improved pharmacokinetic profiles suitable for chronic therapeutic use, where applicable, and with even greater functional selectivity to bias signaling towards desired pathways while avoiding those linked to adverse effects researchgate.netmedistudygo.com. Understanding the subtle differences in how agonists interact with the A2A receptor and its downstream signaling pathways is crucial for designing such improved ligands acs.org.

Furthermore, exploring the potential of A2A agonists in combination therapies for conditions where adenosine signaling is dysregulated represents another future direction. This could involve combining A2A agonists with agents targeting other pathways to achieve synergistic therapeutic effects or mitigate potential side effects.

Methodological Advancements in Adenosine Receptor Ligand Studies

Advancements in various scientific methodologies are significantly contributing to a deeper understanding of adenosine receptors and their interactions with ligands like Binodenoson, paving the way for the design of improved compounds.

Structural Biology: Techniques such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution insights into the three-dimensional structure of adenosine receptors and how ligands bind to them medistudygo.comacs.orgmdpi.com. Crystal structures of the adenosine A2A receptor bound to both agonists and antagonists have been resolved, revealing key features of receptor activation and ligand interaction sites nih.govmdpi.comacs.org. Cryo-EM is particularly valuable for visualizing receptor complexes with downstream signaling partners like G-proteins, offering insights into activation mechanisms medistudygo.commdpi.com. NMR can provide information on receptor dynamics and conformational changes upon ligand binding mdpi.com. These structural insights are invaluable for structure-based drug design efforts aimed at developing more selective and potent A2A receptor ligands.

Positron Emission Tomography (PET) Imaging: PET imaging with selective radioligands allows for the non-invasive visualization and quantification of adenosine receptor availability and occupancy in living subjects researchgate.net. While PET imaging is used in the context of MPI with agents like Binodenoson, A2A receptor-targeting PET radioligands are also being developed and applied to study the role of these receptors in neuroinflammation and neurodegenerative diseases, particularly in the central nervous system where A2A receptors are implicated in conditions like Parkinson's disease researchgate.net. This provides a powerful tool for translational research, allowing researchers to assess target engagement and receptor modulation in vivo.

Optogenetics and Chemogenetics: These emerging technologies allow for precise spatiotemporal control over the activity of specific cell populations or signaling pathways, including GPCRs like adenosine receptors medistudygo.comnih.govnih.gov. By genetically engineering cells to express light-sensitive opsins or designer receptors activated by designer drugs (DREADDs), researchers can selectively activate or inhibit adenosine receptor signaling in defined neuronal circuits or cell types medistudygo.comnih.gov. While still largely preclinical tools, these methods offer unprecedented opportunities to dissect the complex roles of adenosine receptors in various physiological and pathological processes and to validate potential therapeutic targets.

These methodological advancements, combined with traditional pharmacological and biochemical approaches, are crucial for advancing the field of adenosine receptor research and facilitating the development of next-generation ligands with improved therapeutic profiles.

Q & A

Q. How to design longitudinal studies evaluating Binodenoson’s long-term safety in chronic use?

  • Methodological Answer : Use adaptive trial designs with interim analyses to adjust endpoints (e.g., adding ECG monitoring for arrhythmias). Collect serial biospecimens for omics profiling (proteomics, metabolomics). Apply Cox proportional hazards models to correlate exposure duration with adverse events. Include active comparators (e.g., adenosine) to contextualize risks .

Key Methodological Considerations

  • Data Integrity : Use blinded data adjudication committees for clinical endpoints to reduce bias .
  • Reproducibility : Follow ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and statistical power .
  • Ethics : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-
Reactant of Route 2
Reactant of Route 2
Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.